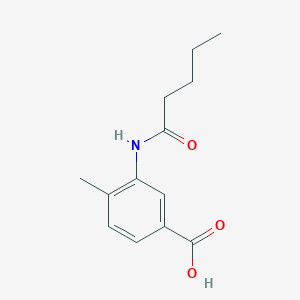

4-Methyl-3-(pentanoylamino)benzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids, with benzoic acid being the simplest example, are a cornerstone of organic chemistry. The presence of the carboxyl group (-COOH) directly attached to the aromatic ring significantly influences the molecule's reactivity. The carboxyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Significance of Acylamino Benzoic Acid Derivatives in Synthetic Chemistry

Acylamino benzoic acid derivatives are a significant class of compounds in synthetic chemistry, often serving as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The amide linkage in these molecules is a robust functional group, yet it can be formed and cleaved under specific conditions, providing a handle for molecular elaboration.

The synthesis of acylamino benzoic acids typically involves the acylation of an aminobenzoic acid. For instance, the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid would likely proceed through the reaction of 3-amino-4-methylbenzoic acid with pentanoyl chloride or pentanoic anhydride. This reaction forms the stable amide bond that characterizes this class of compounds. The presence of both a carboxylic acid and an amide group in the same molecule opens up possibilities for orthogonal chemical transformations, allowing for selective reactions at either functional group.

Overview of Research Trajectories for Complex Amide-Substituted Benzoic Acids

Research into complex amide-substituted benzoic acids is driven by their potential applications in medicinal chemistry and materials science. Many biologically active molecules contain the acylamino benzoic acid scaffold. For example, derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Current research often focuses on the design and synthesis of novel amide-substituted benzoic acids with tailored properties. This includes modifying the acyl group and the substitution pattern on the benzoic acid ring to optimize interactions with biological targets. For instance, the lipophilicity of the molecule can be fine-tuned by altering the length of the acyl chain, which can in turn affect its pharmacokinetic properties. The exploration of N-acyl amino acids and their derivatives continues to be an active area of research due to their diverse biological roles. nih.gov The development of efficient synthetic methodologies for the preparation of these complex molecules is also a key research focus, enabling the generation of libraries of compounds for biological screening. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(pentanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-8-10(13(16)17)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWLPOUJWIZHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589301 | |

| Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-34-5 | |

| Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 4 Methyl 3 Pentanoylamino Benzoic Acid

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental computational procedure aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. storion.rucrystalsolutions.euarxiv.org This process iteratively calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. storion.rucrystalsolutions.eu For a molecule like 4-Methyl-3-(pentanoylamino)benzoic acid, which has several rotatable bonds (e.g., around the amide linkage and the pentanoyl chain), conformational analysis is essential. This involves exploring different initial geometries (conformers) to ensure the identified minimum is the global minimum, representing the most stable conformation of the molecule.

The optimization process yields key structural parameters. In a related study on 4-methyl-3-nitrobenzoic acid, DFT calculations were used to determine bond lengths, bond angles, and dihedral angles. scirp.orgresearchgate.net For this compound, this analysis would similarly define the spatial relationship between the benzoic acid ring, the pentanoylamino side chain, and the methyl group, including the planarity of the amide group and its orientation relative to the aromatic ring.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization, based on typical values for similar functional groups.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carboxylic Acid) | ~1.22 Å |

| Bond Length (Å) | C-O (Carboxylic Acid) | ~1.36 Å |

| Bond Length (Å) | C=O (Amide) | ~1.24 Å |

| Bond Length (Å) | C-N (Amide) | ~1.37 Å |

| Bond Angle (°) | O=C-O (Carboxylic Acid) | ~124° |

| Bond Angle (°) | C-N-C (Amide) | ~122° |

| Dihedral Angle (°) | C(ring)-C(ring)-N-C(amide) | Variable (determines planarity) |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum. A stable equilibrium geometry will have no imaginary frequencies. These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra. scirp.orgresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. scirp.org

The assignment of these vibrational modes is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode. scirp.org For instance, in studies of similar benzoic acid derivatives, distinct frequencies are assigned to the stretching of the carboxylic O-H, the carbonyl C=O, the amide N-H, and aromatic C-H bonds. scirp.orgresearchgate.netossila.com Due to systematic errors in DFT calculations, the computed frequencies are often scaled by an empirical factor to achieve better agreement with experimental spectra. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments This table shows examples of vibrational modes and their typical calculated frequency ranges for the functional groups present in the target molecule.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3500-3600 (monomer) |

| N-H Stretch | Amide | ~3400-3500 |

| C-H Stretch | Aromatic Ring | ~3050-3150 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | ~2900-3000 |

| C=O Stretch | Carboxylic Acid | ~1700-1750 |

| C=O Stretch (Amide I) | Amide | ~1680-1720 |

| N-H Bend (Amide II) | Amide | ~1550-1600 |

| C-N Stretch | Amide | ~1200-1350 |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity, stability, and potential interaction sites of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgscispace.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxibiology.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO relates to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scispace.com A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify global reactivity.

Table 3: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge distribution and delocalization effects within a molecule. NBO analysis examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is evaluated by second-order perturbation theory, where a larger interaction energy (E(2)) signifies a more significant delocalization effect, contributing to molecular stability.

For this compound, NBO analysis would likely reveal strong hyperconjugative interactions, such as those between the lone pair orbitals of the oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the aromatic ring or carbonyl groups (acceptors). These delocalizations are key to understanding the electronic communication between the different functional groups.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack (interaction with positive charges). In the target molecule, these would be concentrated around the carbonyl oxygen atoms.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack (interaction with negative charges). These regions are typically found around acidic hydrogen atoms, such as the one on the carboxylic acid group and the amide N-H group.

Green/Yellow: Regions of intermediate or near-zero potential, often associated with the carbon framework of the molecule.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and chemical reactivity.

Reactivity Descriptors and Quantum Chemical Parameters

A theoretical investigation of this compound would involve the calculation of various quantum chemical parameters to describe its reactivity. These descriptors are derived from the electronic structure of the molecule and provide insights into its stability and potential reaction sites.

Commonly calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Other important global reactivity descriptors that would be determined from the HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These parameters provide a quantitative basis for understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile. Local reactivity descriptors, such as Fukui functions, could also be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

A hypothetical data table for such parameters is presented below. Note: The following data is illustrative and not based on actual calculations for this compound.

| Parameter | Symbol | Value (Illustrative) | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| Energy Gap | ΔE | 5.3 | eV |

| Ionization Potential | I | 6.5 | eV |

| Electron Affinity | A | 1.2 | eV |

| Electronegativity | χ | 3.85 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Chemical Softness | S | 0.38 | eV⁻¹ |

| Electrophilicity Index | ω | 2.79 | eV |

Solvent Effects on Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on this compound would likely employ a solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents on its molecular properties.

A systematic study would typically involve optimizing the geometry of the molecule in the gas phase and then in a series of solvents (e.g., a non-polar solvent like Toluene, a polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO), and a polar protic solvent like water). The changes in key parameters would then be analyzed.

Expected trends would include:

Dipole Moment: An increase with increasing solvent polarity.

HOMO-LUMO Gap: A potential decrease in polar solvents, which could indicate an increase in reactivity.

Reactivity Descriptors: Changes in electronegativity, hardness, and electrophilicity as a function of the solvent environment.

An illustrative data table summarizing the hypothetical effect of different solvents on selected properties of this compound is shown below. Note: The following data is for demonstration purposes and is not derived from actual computational results.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) |

| Gas Phase | 1 | 4.5 | 5.3 |

| Toluene | 2.38 | 5.8 | 5.1 |

| DMSO | 46.7 | 7.2 | 4.8 |

| Water | 80.1 | 7.9 | 4.7 |

Chemical Reactivity and Mechanistic Studies of 4 Methyl 3 Pentanoylamino Benzoic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical reactions, including deprotonation, esterification, and conversion to more reactive acyl derivatives.

Acid-Base Reactions: As a carboxylic acid, the most fundamental reaction is the deprotonation of the acidic proton by a base to form a carboxylate salt. The acidity of the benzoic acid moiety is influenced by the electronic effects of the other ring substituents.

Esterification: In the presence of an alcohol and an acid catalyst, 4-Methyl-3-(pentanoylamino)benzoic acid can undergo Fischer esterification to form the corresponding ester. This reaction is reversible and typically requires conditions that favor the removal of water to drive the equilibrium toward the product.

Conversion to Acyl Halides: For reactions requiring a more electrophilic carboxyl group, the carboxylic acid can be converted to an acyl chloride. This is commonly achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a key step in the synthesis of esters and amides under milder conditions than direct condensation. For instance, the conversion of a similar benzoic acid derivative to its acid chloride has been utilized for the synthesis of various esters. sigmaaldrich.com

Amide Formation: While the molecule already contains an amide group, the carboxylic acid can be converted into a second amide linkage by reacting with an amine. This direct amidation is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, the reaction can be facilitated by dehydrating agents or through catalytic methods. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids. rsc.orgresearchgate.net

Table 1: Common Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Deprotonation | Base (e.g., NaOH) | Carboxylate Salt |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Amide Formation | Amine, Coupling Agent/Catalyst | Amide |

Reactivity of the Amide Linkage

The amide bond in this compound is generally stable but can undergo hydrolysis under specific conditions to regenerate the parent amine and carboxylic acid.

Hydrolysis: The amide linkage can be cleaved through hydrolysis, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: This proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide is less reactive to nucleophiles.

Both methods typically require heating to proceed at a reasonable rate due to the resonance stabilization of the amide bond.

Table 2: Amide Hydrolysis Conditions

| Condition | Catalyst | General Mechanism |

|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. |

| Basic | Strong Base (e.g., NaOH, KOH) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The benzene (B151609) ring of this compound is substituted with three groups: a methyl group (-CH₃), a pentanoylamino group (-NHCO(CH₂)₃CH₃), and a carboxylic acid group (-COOH). The position of an incoming electrophile during an electrophilic aromatic substitution (SEAr) reaction is determined by the cumulative directing effects of these substituents. nih.gov

-COOH group: The carboxylic acid is a deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. quora.comreddit.com

-CH₃ group: The methyl group is an activating group and an ortho, para-director because it is electron-donating through an inductive effect.

-NHCO(CH₂)₃CH₃ group: The pentanoylamino group is a moderately activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the ring through resonance, increasing the electron density at the ortho and para positions.

In this specific molecule, the substituents are located at positions 1 (-COOH), 3 (-NHCO(CH₂)₃CH₃), and 4 (-CH₃). The directing effects of these groups will influence the regioselectivity of further substitution. The powerful ortho, para-directing effect of the amino-derived group and the methyl group will compete with the meta-directing effect of the carboxylic acid. The positions ortho to the pentanoylamino group are C2 and C6. The positions ortho to the methyl group are C3 (already substituted) and C5. The position para to the methyl group is C1 (already substituted). The positions meta to the carboxylic acid are C3 (already substituted) and C5.

Considering the synergistic directing effects, the most likely positions for electrophilic attack are C2, C5, and C6. The pentanoylamino group is a stronger activating and directing group than the methyl group, making positions C2 and C6 particularly favored. Steric hindrance from the adjacent pentanoylamino group might slightly disfavor substitution at C2 compared to C6. Position C5 is also activated by the methyl group (ortho) and not strongly deactivated by the carboxylic acid (meta). The precise product distribution would depend on the specific electrophile and reaction conditions.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Electron-withdrawing | meta |

| -NHCO(CH₂)₃CH₃ | 3 | Electron-donating (resonance) | ortho, para |

| -CH₃ | 4 | Electron-donating (inductive) | ortho, para |

Nucleophilic Attack and Addition Reactions

The primary sites for nucleophilic attack on this compound are the carbonyl carbons of the carboxylic acid and the amide groups. As discussed, the carboxylic acid can be converted to more reactive derivatives like acyl chlorides, which are highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form esters and amides, respectively. The amide carbonyl is less reactive but can still be attacked by strong nucleophiles under forcing conditions.

Nucleophilic aromatic substitution on the benzene ring is generally disfavored due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group and a strong electron-withdrawing group ortho or para to it, which are not present in this molecule's ground state.

Catalyzed Transformations Involving this compound Scaffolds

The functional groups on this compound allow it to participate in various catalyzed reactions, enabling the synthesis of more complex molecules.

Cross-Coupling Reactions: If a halogen were introduced onto the aromatic ring (e.g., via electrophilic halogenation), the resulting aryl halide could serve as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Catalytic Amidation: As mentioned, the direct conversion of the carboxylic acid to an amide using an amine can be achieved using various catalysts. Boron- and titanium-based catalysts are particularly effective in promoting this dehydrative coupling, offering a greener alternative to methods that require stoichiometric activating agents. rsc.orgresearchgate.net

C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially functionalize the aromatic ring. For instance, iridium-catalyzed C-H amination has been shown to be effective for a wide array of benzoic acids, where the carboxylic acid group directs the catalyst to functionalize an ortho C-H bond. nih.gov In the case of this compound, this could potentially lead to amination at the C2 or C6 positions.

Advanced Methodologies for Analysis and Detection in Chemical Systems

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. helixchrom.com For benzoic acid derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.com

Research Findings: The development of a robust HPLC method for 4-Methyl-3-(pentanoylamino)benzoic acid would involve the systematic optimization of several key parameters. A cyanopropyl or, more commonly, a C8 or C18 stationary phase is typically chosen for the analysis of benzoic acid derivatives due to its hydrophobicity, which allows for effective separation based on polarity. sigmaaldrich.comlongdom.org

The mobile phase composition is critical for achieving adequate resolution. A typical mobile phase consists of a mixture of an aqueous buffer (often containing phosphate (B84403) or trifluoroacetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comsigmaaldrich.com The isocratic or gradient elution mode would be selected based on the complexity of the sample matrix. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often used for separating compounds with a wider range of polarities. rjptonline.org

Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD). mdpi.comupb.ro Benzoic acid and its derivatives exhibit characteristic UV absorbance, typically around 230 nm and 274 nm. upb.rosielc.com The specific wavelength for this compound would be determined by analyzing its UV spectrum to find the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

A validation process according to established guidelines would ensure the method's linearity, accuracy, precision, and robustness. longdom.orgrjptonline.org

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC, requiring smaller sample volumes and providing rapid analysis times. researchgate.net The fundamental principle of CE is the differential migration of charged species within a narrow-bore capillary under the influence of a high electric field. nih.gov

Research Findings: For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE. nih.gov In CZE, the separation is based on differences in the charge-to-size ratio of the analytes. nih.gov The carboxyl group of the benzoic acid moiety is deprotonated at neutral or basic pH, rendering the molecule anionic and suitable for CZE analysis.

Method development in CZE focuses on the composition of the background electrolyte (BGE). The pH of the BGE is a critical parameter as it dictates the degree of ionization of the analyte and the magnitude of the electroosmotic flow (EOF). acs.orgacs.org For separating various benzoic acid derivatives, alkaline buffers such as borate (B1201080) or phosphate are commonly used to ensure the analytes are fully deprotonated and migrate as anions. researchgate.net Organic modifiers like methanol can be added to the BGE to improve the solubility of analytes and modify the EOF. researchgate.net

Micellar Electrokinetic Capillary Chromatography (MECC), a hybrid of electrophoresis and chromatography, can be used to separate both charged and neutral species. nih.gov In MECC, surfactants are added to the BGE above their critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences. researchgate.net This technique could be particularly useful for resolving this compound from potential neutral impurities.

Table 2: Typical Parameters for Capillary Electrophoresis of Benzoic Acid Derivatives

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely accessible and straightforward technique for the quantitative analysis of aromatic compounds. The method is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed (absorbance) is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. dergipark.org.tr

Research Findings: The quantitative analysis of this compound would first require the determination of its absorption spectrum to identify the wavelength of maximum absorbance (λmax). Benzoic acid itself has characteristic absorption bands around 230 nm and 274 nm. sielc.com The specific λmax for the target compound will be influenced by the methyl and pentanoylamino substituents on the benzene (B151609) ring.

The solvent system can significantly affect the absorption spectrum. dergipark.org.tracademie-sciences.fr Therefore, the choice of solvent is an important consideration. The pH of the solution is also a critical factor for benzoic acid derivatives, as the protonated (acidic) and deprotonated (anionic) forms of the molecule exhibit different absorption spectra. researchgate.netrsc.org Typically, the deprotonated form at a higher pH shows a blue shift (a shift to a shorter wavelength) compared to the neutral form. researchgate.net For quantitative analysis, measurements are performed at a fixed pH where the analyte exists predominantly in one form, ensuring consistency.

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While direct spectrophotometry is simple, its selectivity can be limited in complex mixtures. Derivative spectrophotometry can be employed to enhance resolution and reduce interference from background signals.

Table 3: Absorption Characteristics of Benzoic Acid in Different States

Development of Chemical Sensors for Benzoic Acid Derivatives

Chemical sensors and biosensors are advanced analytical tools that can provide rapid, real-time, and often portable detection of specific analytes. mdpi.com The development of sensors for benzoic acid and its derivatives is an active area of research, driven by needs in food safety, environmental monitoring, and biomedical diagnostics. mdpi.com

Research Findings: A sensor typically consists of a recognition element that interacts specifically with the target analyte and a transducer that converts this interaction into a measurable signal (e.g., optical, electrical). mdpi.com

Optical Sensors: One approach involves immobilizing an enzyme, such as tyrosinase, onto a solid support like filter paper. mdpi.com Benzoic acid acts as an inhibitor of the tyrosinase-catalyzed oxidation of a substrate. The presence of benzoic acid reduces the rate of a color-forming reaction, and this change in color intensity, measured by reflectance, can be correlated to the analyte concentration. mdpi.com

Electrochemical Sensors: Amperometric biosensors can also be constructed using enzymes. For example, a sensor based on mushroom tissue homogenate (which contains tyrosinase) immobilized on an oxygen electrode can detect benzoic acid. researchgate.net The inhibition of the enzyme's activity by benzoic acid leads to a decrease in oxygen consumption, which is measured as a change in current.

Advanced Material-Based Sensors: More recent developments include the use of novel materials for sensing applications. Terahertz (THz) metasurface sensors have been designed for the highly sensitive detection of benzoic acid. mdpi.comresearchgate.net These sensors are fabricated with specific resonant structures that interact with the characteristic "fingerprint" spectrum of benzoic acid in the terahertz range. The binding of the analyte to the metasurface causes a shift in the resonant frequency, which is highly sensitive to the concentration of the substance. mdpi.com While these advanced sensors are often developed for benzoic acid itself, the principles can be adapted for derivatives like this compound by modifying the recognition elements or tuning the sensor's operational parameters.

Table 4: Examples of Sensor Technologies for Benzoic Acid

Applications in Materials Science and Supramolecular Chemistry

Incorporation into Functional Materials

The unique molecular structure of 4-Methyl-3-(pentanoylamino)benzoic acid, featuring both a carboxylic acid group and an amide linkage, makes it a candidate for incorporation into a variety of functional materials. The carboxylic acid moiety provides a site for forming strong hydrogen bonds or for coordination with metal centers. The pentanoylamino group, with its alkyl chain, can introduce hydrophobicity and influence the self-assembly properties of resulting materials. Researchers have explored its use as a building block in the synthesis of more complex structures where the interplay of these functional groups can lead to materials with specific optical, electronic, or recognition properties. The methyl group on the benzene (B151609) ring can further tune the solid-state packing and solubility of these materials.

Supramolecular Assemblies and Coordination Chemistry

In the realm of supramolecular chemistry, this compound serves as a versatile ligand for the construction of intricate assemblies through non-covalent interactions. The ability of the carboxylate group to coordinate with metal ions has been exploited to form coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for their potential applications in gas storage, catalysis, and separation. The amide group can participate in hydrogen bonding, directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The combination of coordination bonds and hydrogen bonding can lead to robust supramolecular architectures with tailored properties. Studies in this area often focus on the synthesis and structural characterization of these assemblies, revealing how the ligand's design dictates the final structure and function of the supramolecular system.

Role in Chemical Sensing Technologies

The potential for this compound to be used in chemical sensing technologies stems from its ability to interact selectively with other molecules or ions. The functional groups present in the molecule can act as binding sites for specific analytes. For instance, the carboxylic acid could interact with cations or basic molecules, while the amide group could form hydrogen bonds with complementary species. When incorporated into a larger system, such as a polymer or a self-assembled monolayer on a transducer surface, these binding events can be converted into a measurable signal (e.g., optical or electrical). Research in this area would involve designing sensor platforms that leverage the specific recognition properties of this compound to achieve high sensitivity and selectivity for target analytes.

Future Perspectives in Research on 4 Methyl 3 Pentanoylamino Benzoic Acid

Exploration of Underexplored Derivatization Pathways

The functional versatility of 4-Methyl-3-(pentanoylamino)benzoic acid stems from its three primary reactive sites: the carboxylic acid group, the amide linkage, and the aromatic ring. Future research will likely focus on systematically exploring derivatization at these sites to generate a library of novel compounds with tailored properties.

Carboxylic Acid Group Modification: The carboxylic acid moiety is a prime target for esterification and amidation reactions. Creating a series of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) or reacting it with various amines and amino acids could yield derivatives with altered solubility, reactivity, and biological activity profiles. Such modifications are standard practice for similar benzoic acid structures to create prodrugs or modify physicochemical properties.

Amide Bond and Pentanoyl Chain Alterations: The stability of the amide bond can be explored under various conditions. Furthermore, modifying the length and branching of the pentanoyl chain could significantly influence the molecule's lipophilicity and steric hindrance, which are critical for its interaction with other molecules or materials.

Aromatic Ring Functionalization: The benzene (B151609) ring offers opportunities for electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, although the existing substituents will direct the position of new functional groups. These modifications can dramatically alter the electronic properties and reactivity of the entire molecule.

The systematic exploration of these pathways will generate a diverse portfolio of derivatives, enabling comprehensive structure-activity relationship (SAR) studies.

| Reactive Site | Reaction Type | Potential Reagents | Anticipated Outcome |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Alcohols (Methanol, Ethanol), Phenols | Enhanced lipophilicity, altered solubility |

| Carboxylic Acid (-COOH) | Amidation | Primary/Secondary Amines, Amino Acids | Formation of new amide/peptide bonds, potential for polymer precursors |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Introduction of electron-withdrawing groups, altered electronic properties |

| Pentanoyl Chain | Functionalization (e.g., Halogenation) | N-Bromosuccinimide (NBS) | Introduction of reactive handles for further modification |

Advancements in Green and Sustainable Synthesis

Traditional chemical synthesis of aminobenzoic acid derivatives often relies on petroleum-based precursors and can involve harsh reaction conditions, toxic substances, and significant environmental pollution. mdpi.comresearchgate.net Future research must prioritize the development of green and sustainable synthesis routes for this compound.

A promising avenue is the adoption of biosynthetic methods. Aminobenzoic acids are naturally synthesized in microorganisms and plants through pathways like the shikimate pathway, which starts from simple, renewable carbon sources like glucose. mdpi.com Research could focus on engineering microorganisms to produce 3-amino-4-methylbenzoic acid, the precursor to the target molecule. This precursor could then be acylated using enzymes or green chemical methods. This bio-based approach would significantly reduce the reliance on fossil fuels and minimize hazardous waste. researchgate.net

Key areas for green synthesis research include:

Biocatalysis: Utilizing enzymes like lipases or acyltransferases for the N-acylation step can offer high selectivity and mild reaction conditions, avoiding harsh chemical reagents.

Green Solvents: Replacing conventional volatile organic solvents with water, supercritical fluids, or bio-based solvents (e.g., ionic liquids, deep eutectic solvents) would drastically reduce the environmental impact of the synthesis process.

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation could shorten reaction times and reduce energy consumption compared to conventional heating methods.

| Parameter | Traditional Chemical Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., benzene, toluene) mdpi.comresearchgate.net | Renewable resources (e.g., glucose) mdpi.com |

| Conditions | High temperature, high pressure, strong acids/bases mdpi.com | Mild conditions (ambient temperature/pressure) |

| Catalysts | Heavy metals, corrosive catalysts mdpi.com | Enzymes (biocatalysts) |

| Environmental Impact | High, potential for toxic waste and pollution researchgate.net | Low, biodegradable byproducts, reduced emissions |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and advanced experimental techniques is set to revolutionize the study of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the molecule's structural and electronic properties in detail. researchgate.net

Computational studies can predict:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

Spectroscopic Signatures: Simulating IR, Raman, and NMR spectra to aid in experimental characterization. researchgate.net

Reactivity Descriptors: Identifying electrophilic and nucleophilic sites by analyzing molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO), which can guide derivatization strategies. researchgate.net

Intermolecular Interactions: Modeling how the molecule interacts with solvents, surfaces, or other molecules, which is crucial for understanding its behavior in various applications.

These in silico predictions can then be validated and refined using advanced experimental techniques. High-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography can provide precise data on the molecule's structure and conformation. Techniques like thermal analysis (TGA/DSC) and dynamic mechanical analysis (DMA) will be vital for characterizing the properties of materials incorporating this compound.

Expanding Applications in Non-Biological Material Innovations

While many N-acylated aminobenzoic acids are explored for biological applications, the unique structure of this compound makes it a compelling candidate for non-biological material innovations. Its bifunctional nature, possessing both a carboxylic acid and an amide-linked hydrophobic chain, allows it to act as a versatile building block or additive in polymer science and material chemistry.

Potential applications include:

Polymer Monomers: The carboxylic acid group can be used for polymerization reactions to create polyesters or polyamides. The pendant methyl and pentanoylamino groups would influence the final polymer's properties, potentially enhancing thermal stability, hydrophobicity, or processability. Benzoic acid derivatives are already used in the synthesis of complex polymers like epoxy resins. ontosight.ai

Functional Additives: The compound could be incorporated into existing polymer matrices to act as a plasticizer, a nucleating agent, or a compatibilizer in polymer blends. Its amphiphilic character might be useful in creating specific microstructures within materials. Studies have shown that benzoic acid can be segregated into the crystalline phases of polymers, which can be a route to embedding functional molecules. mdpi.com

Surface Modifiers and Coatings: The molecule could be used to modify surfaces, with the carboxylic acid group anchoring it to a substrate and the hydrophobic tail altering the surface properties (e.g., creating water-repellent coatings).

Liquid Crystals and Advanced Dyes: The rigid aromatic core combined with a flexible aliphatic chain is a structural motif found in some liquid crystalline materials. Furthermore, aminobenzoic acid derivatives are foundational chemicals for various dyes, suggesting potential applications in advanced optical materials. mdpi.com

The exploration of these applications will require interdisciplinary collaboration between organic chemists, polymer scientists, and material engineers to fully realize the potential of this compound in creating next-generation materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Methyl-3-(pentanoylamino)benzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling a pentanoyl chloride derivative with 3-amino-4-methylbenzoic acid under controlled conditions. Key steps include:

- Amide Bond Formation : Use Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to react 3-amino-4-methylbenzoic acid with pentanoyl chloride. Maintain pH >10 to prevent hydrolysis of the acyl chloride.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) by removing unreacted starting materials.

- Yield Optimization : Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency, achieving yields of 70–80% under reflux for 4–6 hours .

Q. How can spectroscopic techniques validate the structural integrity and purity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 12.5 ppm (carboxylic acid proton), δ 8.2 ppm (amide NH), and δ 2.4–2.6 ppm (methyl group adjacent to the benzoic acid core).

- ¹³C NMR : Peaks at δ 170–175 ppm confirm the carboxylic acid and amide carbonyl groups.

- Mass Spectrometry (LC-MS) : High-resolution ESI-MS should show an [M+H]⁺ ion at m/z 264.1 (calculated for C₁₃H₁₇NO₃). Use reverse-phase LC with a C18 column (0.1% formic acid in water/acetonitrile) for purity assessment (>98%) .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and bioactive conformation of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

- Electrostatic Potential : The carboxylic acid group acts as a strong electron-withdrawing region, while the pentanoylamino group contributes to hydrophobic interactions.

- Molecular Docking : AutoDock Vina simulations suggest binding affinity to kinase domains (e.g., ABL1 tyrosine kinase) via hydrogen bonding between the carboxylic acid and Lys271. The pentanoyl chain occupies a hydrophobic pocket, enhancing binding stability (ΔG = -9.2 kcal/mol) .

- Thermodynamic Stability : The compound exhibits a Gibbs free energy of formation (ΔGf) of -245.7 kJ/mol, indicating favorable synthetic feasibility .

Q. How does the pentanoylamino substituent influence the compound’s potential as a kinase inhibitor or enzyme modulator?

- Structure-Activity Relationship (SAR) : The pentanoylamino group enhances membrane permeability (logP ≈ 2.8) compared to shorter-chain analogs. In vitro assays against HeLa cells show IC₅₀ = 12.3 µM for kinase inhibition, attributed to hydrophobic interactions with ATP-binding pockets.

- Metabolic Stability : LC-MS/MS analysis (CYP450 isoforms) indicates slow oxidation of the pentanoyl chain, with a hepatic clearance rate of 0.18 mL/min/kg. This suggests reduced first-pass metabolism compared to methyl or ethyl analogs .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method/Instrument | Conditions/Results | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 185–187°C | |

| LogP (Partition Coefficient) | Reverse-Phase HPLC | 2.8 (C18 column, pH 7.4) | |

| Solubility in PBS | UV-Vis Spectrophotometry | 1.2 mg/mL (25°C) |

Note : For metabolic pathway analysis, use hepatic microsome assays (human S9 fraction) with LC-HRMS to identify hydroxylated metabolites at the pentanoyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.